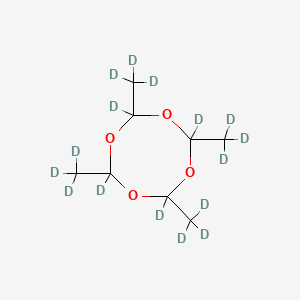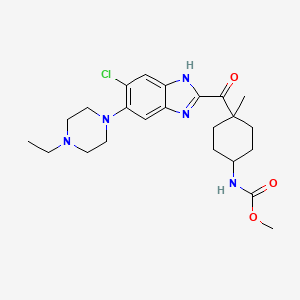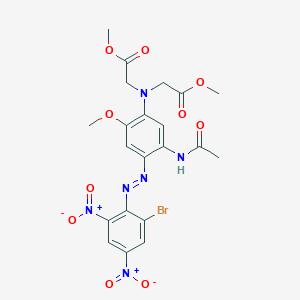
Disperse blue ANT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disperse blue ANT is a blue dye commonly used for fiber dyeing. It is known for its vibrant color and is often utilized in the textile industry. The chemical structure of this compound includes a complex arrangement of atoms that contribute to its unique properties and effectiveness as a dye .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disperse blue ANT involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final dye. The process typically includes:
Preparation of Intermediates: Initial compounds are synthesized through various chemical reactions.
Coupling Reactions: These intermediates undergo coupling reactions under controlled conditions to form the final dye.
Purification: The final product is purified to remove any impurities and ensure high quality.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Mixing of Raw Materials: The raw materials are mixed in precise proportions.
Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure to ensure consistency.
Purification and Packaging: The final product is purified and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Disperse blue ANT undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and color.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the dye molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Various catalysts are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different colored compounds .
Wissenschaftliche Forschungsanwendungen
Disperse blue ANT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Wirkmechanismus
The mechanism of action of Disperse blue ANT involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form bonds with the fiber molecules. This interaction is facilitated by the dye’s molecular structure, which allows it to adhere strongly to the fibers. The specific molecular targets and pathways involved in this process are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse blue ANT can be compared with other similar compounds, such as:
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. Compared to other disperse blue dyes, it offers better color fastness and stability under various conditions .
Eigenschaften
CAS-Nummer |
88938-51-6 |
|---|---|
Molekularformel |
C21H21BrN6O10 |
Molekulargewicht |
597.3 g/mol |
IUPAC-Name |
methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C21H21BrN6O10/c1-11(29)23-14-7-16(26(9-19(30)37-3)10-20(31)38-4)18(36-2)8-15(14)24-25-21-13(22)5-12(27(32)33)6-17(21)28(34)35/h5-8H,9-10H2,1-4H3,(H,23,29) |
InChI-Schlüssel |
TWMVKFBKKKQSHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


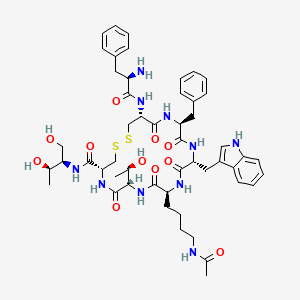
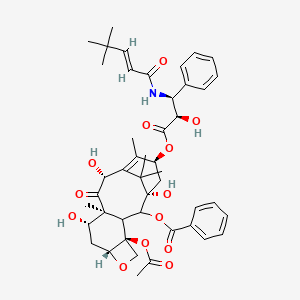
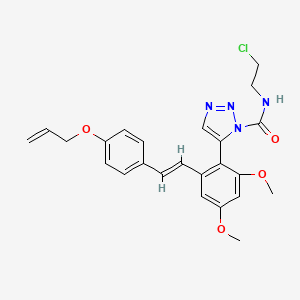
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)


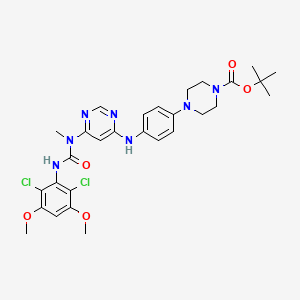
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
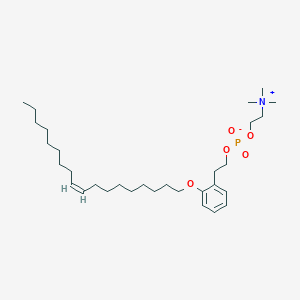
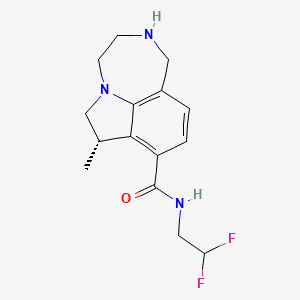
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)
